molecular formula C8H9N5O2 B7840979 (2R)-2-(7H-purin-6-ylamino)propanoic acid

(2R)-2-(7H-purin-6-ylamino)propanoic acid

Cat. No.: B7840979
M. Wt: 207.19 g/mol
InChI Key: HJCHRQVTYAPCMQ-SCSAIBSYSA-N
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Description

(2R)-2-(7H-purin-6-ylamino)propanoic acid is a compound that belongs to the class of purine derivatives It is structurally characterized by a purine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(7H-purin-6-ylamino)propanoic acid typically involves the coupling of a purine derivative with a suitable propanoic acid precursor. One common method involves the reaction of 6-chloropurine with ®-2-aminopropanoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carboxylic acid moiety, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(7H-purin-6-ylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical syntheses.

Mechanism of Action

The mechanism of action of (2R)-2-(7H-purin-6-ylamino)propanoic acid involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to alterations in nucleotide synthesis and metabolism. This can result in various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

    (2R)-1-(7H-purin-6-ylamino)-2-propanol: This compound is structurally similar but has a hydroxyl group instead of a carboxylic acid moiety.

    (2R)-2-(6-oxo-1,6-dihydro-7H-purin-7-ylamino)propanoic acid: This compound has an additional keto group on the purine ring.

Uniqueness: (2R)-2-(7H-purin-6-ylamino)propanoic acid is unique due to its specific structural configuration and the presence of both a purine ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-(7H-purin-6-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-4(8(14)15)13-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,14,15)(H2,9,10,11,12,13)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHRQVTYAPCMQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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